N,N-bis(2-methoxyethyl)methanesulfonamide
Description
N,N-Bis(2-methoxyethyl)methanesulfonamide (CAS: 1344086-67-4) is a sulfonamide derivative characterized by two 2-methoxyethyl groups attached to the nitrogen atom of a methanesulfonamide backbone. Its molecular formula is C₇H₁₇NO₄S, with a molar mass of 211.28 g/mol . This compound is commercially available with a purity of ≥95% and is utilized in specialized chemical syntheses, though specific applications require further investigation .
Properties
IUPAC Name |
N,N-bis(2-methoxyethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO4S/c1-11-6-4-8(5-7-12-2)13(3,9)10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOMMQIOJPLOQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N,N-bis(2-methoxyethyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with N,N-bis(2-methoxyethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : N,N-bis(2-methoxyethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as elevated temperatures or the presence of a base.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N,N-bis(2-methoxyethyl)methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-bis(2-methoxyethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modify the activity of these targets by binding to active sites or altering their conformation . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects :
- Electron-Donating Groups : The 2-methoxyethyl groups in the target compound enhance solubility in polar solvents compared to electron-withdrawing substituents like fluoroethyl .
- Steric Effects : Bulkier groups (e.g., iodoethyl in CAS 473-49-4) reduce reactivity in nucleophilic substitutions due to steric hindrance .
- Backbone Variations : Replacing the methanesulfonamide with a toluene sulfonamide (e.g., in N,N-bis(2-methoxyethyl)-4-methylbenzenesulfonamide) increases molecular weight and alters thermal stability .
Research Findings and Trends
- Thermal Stability : Methanesulfonamide derivatives with methoxyethyl groups exhibit moderate thermal stability, as inferred from polymer studies where similar substituents stabilize acrylamide backbones up to 200°C .
- Solubility Trends : Methoxyethyl-substituted sulfonamides demonstrate higher water solubility compared to fluoroethyl or iodoethyl analogs due to hydrogen-bonding capacity .
- Reactivity : Electron-rich methoxyethyl groups facilitate faster reaction kinetics in nucleophilic substitutions compared to electron-deficient fluoroethyl groups .
Biological Activity
N,N-bis(2-methoxyethyl)methanesulfonamide (also known as MES) is a sulfonamide compound with significant biological activity, particularly in biochemical and pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.
This compound has the molecular formula and a molecular weight of approximately 195.29 g/mol. The compound features two methoxyethyl groups attached to a central methanesulfonamide moiety, which enhances its solubility and reactivity compared to other sulfonamides .
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modify the activity of these targets by binding to active sites or altering their conformation, which is critical for enzyme function . Its sulfonamide structure is known to inhibit bacterial growth by interfering with folic acid synthesis, a mechanism common among sulfonamide antibiotics .
Biological Activities
This compound exhibits various biological activities:
Case Studies and Research Findings
Several studies have highlighted the biological activities and potential applications of this compound:
- Antimicrobial Screening : A study demonstrated that derivatives of methanesulfonamides showed significant antibacterial activity against various pathogens. The results indicated that modifications in the side chains could enhance efficacy against resistant strains .
- Enzymatic Assays : In enzymatic assays, this compound was shown to be an effective buffer that maintained pH stability, crucial for accurate enzyme kinetics measurements .
- Pharmacological Applications : Research indicated that compounds similar in structure to this compound have been evaluated for their pharmacological properties, including their roles as enzyme inhibitors and potential therapeutic agents in various diseases .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented:
| Compound Name | Molecular Structure | Key Features |
|---|---|---|
| N,N-dimethylmethanesulfonamide | Similar structure with methyl groups | Commonly used as a solvent; lower reactivity |
| N,N-diethylmethanesulfonamide | Ethyl groups instead of methoxyethyl | Different solubility and biological activity |
| N,N-bis(2-(methylsulfonyloxy)ethyl) methanesulfonamide | Contains methylsulfonyloxy groups | Exhibits distinct antimicrobial properties |
The distinct methoxyethyl groups in this compound contribute to its unique chemical properties and reactivity compared to other sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
